molecular formula C22H24FN3O3 B1526353 (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate CAS No. 870281-85-9

(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

Cat. No.: B1526353
CAS No.: 870281-85-9
M. Wt: 397.4 g/mol
InChI Key: QFOZQYXYXFTQNB-INIZCTEOSA-N
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Description

“(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate” is a chemical compound with the molecular formula C22H24FN3O3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a phenyl group, and a carbamate group . The stereochemistry is specified as (S), indicating the spatial arrangement of the atoms .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 397.45 . It is a solid at room temperature . Its density is approximately 1.2 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and enthalpy of vaporization are not provided in the search results .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial applications. For instance, a study focused on the synthesis of new fluoroquinolones, which are related to (S)-tert-butyl carbamate, demonstrated significant activity against fluoroquinolone-resistant Mycobacterium tuberculosis strains. These compounds showed promising results in inhibiting the growth of the tuberculosis bacteria, highlighting their potential in treating resistant bacterial infections (Guerrini et al., 2013).

Synthesis and Herbicidal Activities

This chemical also finds applications in agriculture, particularly in the development of herbicides. A study reported the synthesis of 4-Substituted 3-Aryl-5-tert-butyl-4-oxazolin-2-ones, which share a similar structure with (S)-tert-butyl carbamate, showing significant herbicidal activity against various weeds (Kudo et al., 1998).

Diastereoselective Synthesis

The compound plays a crucial role in the diastereoselective synthesis of atropisomeric quinazolin-4-ones. Research in this area has demonstrated the potential of compounds like (S)-tert-butyl carbamate in synthesizing stereochemically stable forms of quinazolin-4-ones, which are important in medicinal chemistry (Natsugari et al., 2006).

Synthesis of Biologically Active Compounds

The compound is an intermediate in the synthesis of various biologically active compounds. For example, a study described the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, highlighting the compound's importance in creating complex molecules with potential therapeutic uses (Zhao et al., 2017).

Alzheimer's Disease Research

In neurodegenerative disease research, specifically for Alzheimer's disease, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a related compound, was investigated for its potential protective activity in models of Alzheimer’s disease (Camarillo-López et al., 2020).

Protoporphyrinogen Oxidase Inhibitors

Compounds related to (S)-tert-butyl carbamate have been studied as protoporphyrinogen oxidase inhibitors, offering a new direction in agrochemical research. These inhibitors show potential in controlling broadleaf weeds, demonstrating the compound's relevance in agriculture (Liang et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its biological activity, if any, would depend on its interactions with biological targets, which are not provided .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses would depend on its physical and chemical properties, biological activity, and safety profile .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOZQYXYXFTQNB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870281-85-9
Record name tert-butyl N-[(1S)-1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate
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(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate

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